4-Hydroxy-4'-nitrostilbene
Description
Overview of Stilbenoid Scaffolds in Academic Inquiry
Stilbenoids are a class of naturally occurring phenolic compounds that are widely distributed in the plant kingdom. nih.gov Structurally, they are characterized by a 1,2-diphenylethylene core, which consists of two aromatic rings linked by an ethylene (B1197577) bridge (C6-C2-C6 scaffold). ulisboa.ptnih.govmdpi.com This fundamental structure exists in two isomeric forms: the trans-(E) isomer, which is generally more stable, and the cis-(Z) isomer, which is often less stable due to steric hindrance. nih.govnih.gov While stilbene (B7821643) itself is not a natural product, its numerous derivatives are found in various plant species, often acting as defense compounds known as phytoalexins. nih.govuliege.be
The functionalization of the stilbene scaffold with different substituent groups, such as hydroxyl, methoxy (B1213986), or prenyl groups, gives rise to a vast library of compounds with diverse properties. nih.govnih.gov These derivatives have garnered substantial attention across multiple scientific disciplines, including drug discovery, material science, and food biotechnology. rsc.org The biological activities of stilbenoids are particularly notable, with research demonstrating their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. nih.govrsc.orgmdpi.com The most famous and extensively studied stilbenoid is resveratrol (B1683913), a polyphenol found in grapes and red wine, which is celebrated for its potential health benefits. uliege.bersc.org Beyond their biological relevance, the photophysical properties of stilbenes, such as their ability to undergo photoisomerization, make them valuable in the development of advanced materials. nih.govrsc.org
Rationale for Focused Investigation of 4-Hydroxy-4'-nitrostilbene within Chemical Science and Applied Fields
The specific compound this compound has been singled out for investigation due to its unique electronic structure. ontosight.ai It is a classic example of a "push-pull" system, where an electron-donating group (the hydroxyl, -OH) and a strong electron-accepting group (the nitro, -NO₂) are positioned at opposite ends of a conjugated π-system. cambridge.orgmdpi.com This arrangement creates a significant intramolecular charge-transfer character, which is the primary driver for its distinctive chemical and physical properties.
A major focus of research into this compound has been its exceptional nonlinear optical (NLO) properties. cambridge.orgevitachem.com Molecules with large second-order NLO responses are crucial for applications in optical signal processing and telecommunications. cambridge.org The significant difference in electron density across the this compound molecule leads to a large molecular first hyperpolarizability (β), a key measure of second-order NLO activity. cambridge.orgacs.org Experimental measurements have been conducted to quantify this property, confirming its potential for use in NLO materials. cambridge.orgacs.org
Furthermore, the compound's photophysical characteristics are of considerable interest. Like other stilbenes, it can exist as trans and cis isomers, with the trans configuration being more stable. smolecule.com Upon photoexcitation, the trans isomer can undergo an ultrafast conversion to a quinoid-like structure, which influences its relaxation pathways and fluorescent properties. smolecule.com This fluorescence makes it a candidate for use as a probe in biological imaging. smolecule.com Additionally, its polar functional groups facilitate interactions like hydrogen bonding, making it a model compound for studying adsorption behaviors on various surfaces, which is relevant to sensor technology and material science. smolecule.com
The synthesis of this compound is typically achieved through methods such as the base-catalyzed condensation reaction between 4-hydroxybenzaldehyde (B117250) and a 4-nitrobenzyl precursor. ontosight.ai Its well-defined structure and predictable reactivity make it a valuable model for studying the fundamental effects of substituent groups on the properties of stilbenoid compounds. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | smolecule.com |
| CAS Number | 19221-08-0 | ontosight.aismolecule.com |
| Molecular Formula | C₁₄H₁₁NO₃ | ontosight.aismolecule.com |
| Molecular Weight | 241.24 g/mol | ontosight.aismolecule.com |
| Appearance | Yellow to orange crystalline solid | smolecule.com |
| Ground State Dipole Moment (μ) | 7.0 Debye (calculated) | cambridge.org |
| First Hyperpolarizability (β) | 95 x 10⁻³⁰ esu | acs.org |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Resveratrol | |
| Stilbene | |
| 4-hydroxybenzaldehyde | |
| Combretastatin A-4 | |
| Pterostilbene | |
| Tamoxifen | |
| Oxyresveratrol | |
| Piceatannol (B1677779) | |
| Isorhapotigenin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQWIHJPIESQB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-83-6 | |
| Record name | 4-Hydroxy-4'-nitrostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Spectroscopic Characterization and Elucidation of Electronic Structure
High-Resolution Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)
While routine spectroscopic methods confirm the basic connectivity of 4-Hydroxy-4'-nitrostilbene, high-resolution techniques are essential for a precise understanding of its stereochemistry and solid-state conformation. Techniques such as single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity and spatial relationships between atoms. For this compound, ¹H and ¹³C NMR spectroscopy confirm the trans configuration of the vinyl protons, typically characterized by a large coupling constant (J-value) of approximately 16 Hz. Chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the donor (-OH) and acceptor (-NO₂) groups. For example, the protons on the nitrophenyl ring are typically shifted downfield compared to those on the hydroxyphenyl ring due to the strong electron-withdrawing nature of the nitro group. Quantitative ³¹P NMR has also been utilized for the analysis of hydroxyl groups in related phenolic compounds, offering a potential avenue for detailed structural studies. semanticscholar.org
Detailed Analysis of Absorption and Emission Spectra of this compound
The photophysical behavior of this compound is dominated by a strong, broad absorption band in the UV-visible region, which corresponds to a π-π* electronic transition. This transition has significant intramolecular charge transfer (ICT) character, moving electron density from the electron-donating hydroxyphenyl moiety to the electron-accepting nitrophenyl moiety.
The position, intensity, and shape of the absorption and fluorescence spectra are highly sensitive to the molecular environment. Spectroscopic properties for the related compound, 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS), which features a stronger donor group, have been extensively studied and provide a useful comparison.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |
| 4-Dimethylamino-4'-nitrostilbene | Benzene | 432 | ~550 | 0.53 - 0.7 |
| 4-Dimethylamino-4'-nitrostilbene | Methylene (B1212753) Chloride | - | ~700 | 0.008 |
| 4-Dimethylamino-4'-nitrostilbene | Dimethylformamide | - | - | 0.002 |
This table presents data for the related compound DANS to illustrate typical photophysical properties and their solvent dependence. The emission maximum and quantum yield are strongly affected by solvent polarity. omlc.org
Upon photoexcitation, there is a significant redistribution of electron density in this compound. The electron-donating hydroxyl group (-OH) pushes electron density into the π-conjugated system, while the electron-withdrawing nitro group (-NO₂) pulls density towards itself. This light-induced charge separation results in an excited state that has a much larger dipole moment than the ground state.
This change in dipole moment is the origin of the pronounced solvatochromism observed for this molecule. Solvatochromism is the phenomenon where the color of a solution (i.e., the position of the absorption and emission bands) changes with the polarity of the solvent. researchgate.net For push-pull molecules like this compound, an increase in solvent polarity typically leads to:
Bathochromic Shift (Red Shift) in Emission: Polar solvents stabilize the highly polar excited state more than the less polar ground state. This lowers the energy of the excited state, resulting in a shift of the fluorescence emission to longer wavelengths (lower energy).
Variable Shifts in Absorption: The effect on the absorption spectrum can be more complex, but a red shift is also common as the polar solvent can have some stabilizing interaction with the ground state as well.
The excited singlet state properties of 4'-nitro-substituted trans-4-hydroxystilbenes have been studied in various solvents, confirming the strong influence of the environment on their fluorescence properties. researchgate.net The intramolecular charge transfer from the phenolate (B1203915) towards the 4-nitroaryl group is a key factor in the solvatochromism of related dyes. researchgate.net
Solvent polarity has a dramatic effect not only on the position of the spectral bands but also on the efficiency of the photophysical processes. The key property influenced is the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.
In nonpolar solvents, push-pull stilbenes often exhibit relatively strong fluorescence. However, as solvent polarity increases, the quantum yield typically decreases significantly. This quenching of fluorescence in polar solvents is attributed to the stabilization of the ICT excited state, which can open up or accelerate non-radiative decay pathways, allowing the molecule to return to the ground state without emitting a photon.
For example, in the closely related trans-4-nitrostilbene, the S₁ state lifetime decreases by three orders of magnitude, from ~60 picoseconds in high-polarity solvents to ~60 femtoseconds in nonpolar solvents. rsc.org This strong dependence arises because solvent polarity can modulate the relative energies of different electronic states (including triplet states), thereby altering the rates of competing decay processes like intersystem crossing. rsc.org Studies on various chalcone (B49325) derivatives, which also possess donor-π-acceptor structures, similarly show bathochromic shifts in absorption and fluorescence spectra with increasing solvent polarity due to ICT interactions. researchgate.net
Time-Resolved Spectroscopy for Excited State Dynamics
To understand the fate of this compound after it absorbs a photon, scientists use time-resolved spectroscopic techniques. These methods, with timescales ranging from femtoseconds to nanoseconds, can track the population of the excited state as it relaxes back to the ground state through various competing pathways.
Following excitation to the Franck-Condon S₁ state, stilbene (B7821643) derivatives undergo a series of rapid structural changes. A primary relaxation coordinate is the twisting around the central carbon-carbon double bond. This torsional motion is a key step in trans-cis photoisomerization.
Computational studies on the analogous 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) reveal that after excitation, the molecule quickly converts to a quinoid-like structure in the excited state. researchgate.net From this state, the molecule can explore different relaxation pathways. The deactivation dynamics are strongly influenced by solvent polarity. rsc.org In nonpolar solvents, excited-state relaxation involves multiple stages of vibrational relaxation followed by slower deactivation steps. researchgate.net In polar solvents, the stabilization of the ICT state can lead to barrier crossing along the torsion angle to a non-fluorescent perpendicular configuration, from which it internally converts to the ground state. rsc.org
The relaxation from the excited state to the ground state often occurs at specific molecular geometries called conical intersections (CIs) . At these points, the potential energy surfaces of two electronic states (like the S₁ and S₀ states) become degenerate, providing an efficient "funnel" for rapid, non-radiative decay. researchgate.net For stilbenes, these CIs are typically reached through twisting of the central double bond. The initial twisting direction can determine the branching ratio between different relaxation pathways. doaj.orgnih.gov
Another important non-radiative process is intersystem crossing (ISC) , which involves a transition between states of different spin multiplicity (e.g., from a singlet excited state, S₁, to a triplet excited state, T₁). The probability of ISC is enhanced when the energy gap between the two states is small and when there is significant spin-orbit coupling. Computational studies on DANS show that relaxation can proceed along a triplet pathway, involving ISC from the S₁ state to a higher triplet state (T₂), followed by internal conversion to the lowest triplet state (T₁) and subsequent decay back to the ground state (S₀). researchgate.netmdpi.com In many nitrostilbenes, ISC is a highly efficient process, particularly in nonpolar solvents, and competes directly with fluorescence and isomerization on the singlet surface. rsc.org
Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of this compound. thermofisher.com By analyzing the vibrational modes of the molecule's constituent bonds, these techniques provide detailed insights into its conformational arrangement and the nature of intermolecular forces, particularly hydrogen bonding. While a complete experimental and computational vibrational analysis dedicated solely to this compound is not extensively documented, a robust understanding can be constructed by examining the spectra of its parent compound, trans-stilbene (B89595), and related substituted aromatic molecules. researchgate.net
Molecular Conformation
The foundational structure of this compound is the stilbene backbone. Studies on trans-stilbene, both experimental and computational, have shown that its most stable conformation is nearly planar, a result of the extensive π-conjugation across the entire molecule. acs.org The introduction of the hydroxyl (-OH) and nitro (-NO₂) groups at the para positions of the two phenyl rings is not expected to induce significant steric hindrance that would force a major deviation from this planar or near-planar arrangement in the dominant trans-isomer.
Computational methods, such as Density Functional Theory (DFT), are frequently employed to determine the most stable conformers of molecules and to calculate their theoretical vibrational frequencies. arxiv.orgnih.gov For substituted stilbenes, DFT calculations typically confirm that the trans conformation is energetically favored over the cis conformation. researchgate.net The analysis of specific vibrational modes, particularly low-frequency torsional and out-of-plane bending modes, can provide experimental confirmation of the molecule's conformation. acs.org
Analysis of Key Vibrational Modes
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in FT-IR) and scattered peaks (in Raman) to the vibrations of its functional groups and skeletal framework. The assignments are based on established group frequency ranges and data from similar molecules. ijert.orgresearchgate.netscispace.com
Interactive Data Table: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |
| O-H Stretch | Phenolic -OH | 3200 - 3500 | FT-IR | Broad band indicative of strong intermolecular hydrogen bonding. scispace.com |
| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | FT-IR, Raman | Typically multiple weak to medium bands. ijert.org |
| NO₂ Asymmetric Stretch | Nitro -NO₂ | 1500 - 1560 | FT-IR | Strong intensity band, sensitive to electronic environment. nih.gov |
| NO₂ Symmetric Stretch | Nitro -NO₂ | 1335 - 1370 | FT-IR | Strong intensity band. nih.gov |
| C=C Stretch (Ethylenic) | -CH=CH- | 1625 - 1650 | Raman | Strong intensity in Raman due to the symmetric nature of the vibration. |
| C=C Stretch (Aromatic) | Phenyl Rings | 1450 - 1600 | FT-IR, Raman | Multiple bands corresponding to ring quadrant and semicircle stretching. |
| O-H In-plane Bend | Phenolic -OH | 1310 - 1410 | FT-IR | Often coupled with other modes. |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | FT-IR | Strong intensity band. researchgate.net |
| C-N Stretch | Ar-NO₂ | 840 - 870 | FT-IR | Medium intensity band. |
Intermolecular Interactions: The Role of Hydrogen Bonding
A defining feature in the vibrational spectrum of this compound is the evidence of strong intermolecular interactions, primarily driven by the phenolic hydroxyl group. In the solid state, molecules are expected to engage in hydrogen bonding, where the hydroxyl proton acts as a donor and an electronegative atom on an adjacent molecule acts as an acceptor. jchemrev.com The most likely acceptor site is one of the oxygen atoms of the highly polar nitro group, forming a robust O-H···O=N interaction.
This intermolecular hydrogen bonding has a distinct and observable effect on the vibrational spectrum:
O-H Stretching: In a non-interacting (gas-phase) state, the O-H stretching vibration would appear as a sharp band around 3600-3650 cm⁻¹. scispace.com In the presence of hydrogen bonding, this band shifts significantly to a lower frequency (typically 3200-3500 cm⁻¹) and becomes considerably broader and more intense. jchemrev.com This shift reflects the weakening of the O-H covalent bond as the proton is attracted to the neighboring molecule.
Shifts in Other Modes: The formation of hydrogen bonds can also induce smaller shifts in the vibrational frequencies of the acceptor group. For instance, the asymmetric and symmetric stretching frequencies of the NO₂ group may be slightly altered due to the localization of partial negative charge on the oxygen atom involved in the hydrogen bond.
The synergistic use of FT-IR and Raman spectroscopy, complemented by computational analysis, provides a comprehensive framework for characterizing the molecular conformation and the intricate network of intermolecular interactions that govern the solid-state structure of this compound. arxiv.orgjchemrev.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 4-Hydroxy-4'-nitrostilbene. These methods model the electronic structure of the molecule, which in turn governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications to Stilbene (B7821643) Systems
Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of organic molecules like substituted stilbenes. researchgate.netconicet.gov.ar By approximating the many-electron problem to one based on electron density, DFT offers a balance of computational cost and accuracy. researchgate.net
For stilbene systems, DFT calculations are used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles for both cis and trans isomers in the ground state.
Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical reactivity and kinetic stability. conicet.gov.ar
Predict Reactivity: The MEP map reveals electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. conicet.gov.ar Quantum chemical descriptors derived from DFT, such as hardness, softness, and electronegativity, can quantify the molecule's chemical behavior.
Studies on structurally similar "push-pull" molecules demonstrate that the electron-donating and electron-accepting groups create a significant charge polarization across the molecule, which is a defining feature of its electronic structure.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Push-Pull System
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity/stability |
| Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Softness | S | 1 / η | Ease of charge transfer |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Electron-attracting power |
Time-Dependent DFT (TDDFT) for Excited State Properties and Transitions
To understand the photochemistry of this compound, it is essential to study its behavior upon absorption of light, which involves transitions to electronically excited states. Time-Dependent Density Functional Theory (TDDFT) is a widely used method for this purpose, valued for its favorable combination of low computational cost and reasonable accuracy for many organic molecules. chemrxiv.orgchemrxiv.org
TDDFT calculations allow for the prediction of:
Electronic Absorption Spectra: By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), one can simulate the UV-visible absorption spectrum. nih.gov This helps in assigning the observed experimental absorption bands to specific electronic transitions (e.g., π → π* transitions).
Properties of Excited States: TDDFT can be used to optimize the geometry of the molecule in its excited states, providing insights into how the structure changes after photoexcitation. semanticscholar.org This is crucial for understanding subsequent relaxation processes.
Charge-Transfer Character: For push-pull systems, TDDFT can help characterize the nature of an excited state, particularly the degree of intramolecular charge transfer (ICT) from the donor (-OH) group to the acceptor (-NO2) group upon excitation. nih.gov However, it is known that standard TDDFT functionals can sometimes underestimate the energies of long-range charge-transfer states. chemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Environmental Effects
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time, including conformational changes and interactions with their environment. nih.govnih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's flexibility and response to external factors like solvent molecules. youtube.com
For this compound, MD simulations are valuable for:
Conformational Sampling: Exploring the potential energy surface to identify stable and transient conformations. This is particularly important for studying the large-scale motions involved in cis-trans isomerization.
Solvent Effects: Explicitly including solvent molecules (e.g., water, ethanol) in the simulation box allows for the investigation of how the solvent influences the molecule's conformation, stability, and dynamics through interactions like hydrogen bonding.
Probing Functional Motions: In biological contexts, MD can simulate the interaction of the stilbene derivative with macromolecules like proteins or DNA, revealing how the environment affects its structure and function. biorxiv.org These simulations can reveal preferred binding modes and induced conformational changes in both the stilbene and its binding partner. nih.govnih.gov
Prediction of Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability
Molecules with a "push-pull" electronic structure, like this compound, are of great interest for their potential applications in nonlinear optics (NLO). mdpi.com NLO materials can alter the properties of light passing through them, which is useful for technologies like frequency conversion and optical switching. mdpi.commdpi.com
The key NLO property at the molecular level is the first hyperpolarizability (β). mdpi.com A large β value is indicative of a strong second-order NLO response. Computational methods, particularly DFT, are frequently used to predict these properties. researchgate.netphyschemres.org
Key findings from computational studies on push-pull systems include:
Structure-Property Relationship: The magnitude of the hyperpolarizability is strongly dependent on the intramolecular charge transfer from the donor to the acceptor group through the π-conjugated bridge. physchemres.org
Predictive Power: Calculations can estimate the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) of a molecule. physchemres.org By comparing the calculated values for different derivatives, chemists can rationally design new molecules with enhanced NLO properties. Several DFT functionals, such as CAM-B3LYP and M06-2X, have shown reliability in predicting experimental hyperpolarizability values. mdpi.com
Table 2: Calculated NLO Properties for a Representative Push-Pull Chromophore
| Functional | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| B3LYP | 9.5 | 285 | 15,500 |
| CAM-B3LYP | 8.9 | 270 | 12,300 |
| M06-2X | 8.7 | 265 | 11,800 |
Note: Values are illustrative and based on typical results for similar D-π-A molecules.
Elucidation of Photorelaxation Mechanisms through Computational Modeling
Upon absorbing a photon and entering an excited state, a molecule must eventually return to the ground state. The sequence of events that occurs during this process is known as the photorelaxation pathway. For stilbene derivatives, these pathways can be complex, involving competition between fluorescence, isomerization, and intersystem crossing to triplet states. nih.gov
Computational modeling is indispensable for mapping these intricate pathways. While TDDFT is used to model the initial excitation, more advanced multi-reference methods are often required to accurately describe the complex electronic structures present as the molecule distorts and different electronic states come close in energy. mdpi.com
Detailed computational studies on the closely related compound 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) provide a model for the expected behavior of this compound. mdpi.com These studies reveal that after excitation to the first singlet excited state (S₁), the trans isomer undergoes an ultrafast conversion to a quinoidal form. nih.gov Subsequently, the molecule can relax via several competing channels, with the dominant pathway often involving intersystem crossing to a triplet state, which then proceeds toward isomerization. nih.govresearchgate.net
Characterization of Conical Intersections (CIs)
A critical feature in the photorelaxation of many organic molecules is the conical intersection (CI). CIs are points of degeneracy between two electronic potential energy surfaces, which act as efficient funnels for rapid, non-radiative decay from an excited state back to the ground state. mdpi.com For stilbenes, CIs are the mechanistic heart of photoisomerization.
Computational studies on DANS have successfully located and characterized several key CIs. mdpi.comnih.gov
Role in Isomerization: The primary photoisomerization pathway involves twisting around the central carbon-carbon double bond, which leads the molecule toward a twisted S₁/S₀ conical intersection. nih.gov Upon reaching the CI, the molecule can rapidly decay to the S₀ state, emerging as either the cis or trans isomer.
Structural Features: The geometries at these critical CI points are highly distorted from the planar ground-state structures. researchgate.net For example, the CI-S₁/S₀-twist-c in DANS is characterized by a dihedral angle of the central double bond (αC=C) of approximately -88°. mdpi.com
Table 3: Key Geometrical Parameters at a Conical Intersection for a Model Stilbene System (DANS)
| Structure | State | C=C Bond Length (Å) | C=C Torsion Angle (αC=C) | Relative Energy (eV) |
| trans-FC | S₁ | 1.37 | 1.1° | 3.25 |
| CI-S₁/S₀-twist-c | S₁/S₀ | 1.45 | -88.1° | 1.83 |
| cis-FC | S₁ | 1.38 | 1.9° | 2.97 |
Note: FC stands for Franck-Condon region (the geometry immediately after excitation). Data is representative of the DANS system. mdpi.com
Identification of Intersystem Crossings (ISCs)
Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states of different spin multiplicity, typically from a singlet excited state to a triplet excited state or vice versa. This process is quantum mechanically forbidden to a first approximation, but can be facilitated by spin-orbit coupling. The efficiency of ISC is a critical factor in determining the photochemical and photophysical pathways available to a molecule following photoexcitation, influencing phenomena such as phosphorescence and photosensitization.
Computational studies are instrumental in identifying and characterizing the potential for intersystem crossings in a molecule. These investigations typically involve mapping the potential energy surfaces of the relevant singlet and triplet excited states to locate regions where these surfaces approach each other or intersect. At these crossing points, the probability of a transition between the states is significantly enhanced. The calculation of spin-orbit coupling matrix elements (SOCMEs) at these geometries provides a quantitative measure of the likelihood of an ISC event.
Theoretical Studies on Protonation Effects and Charge Shift Phenomena
The chemical environment, particularly the presence of acidic or basic species, can significantly influence the electronic structure and photophysical properties of this compound. Protonation or deprotonation of the hydroxyl group can dramatically alter the electron-donating strength of this substituent, thereby modulating the intramolecular charge transfer (ICT) character of the molecule.
Theoretical studies are essential for elucidating the mechanisms and consequences of these protonation-induced changes. By employing computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), researchers can model the effects of protonation on the molecule's geometry, electronic energy levels, and spectral properties. These calculations can predict how the absorption and emission spectra of this compound would shift upon changes in pH.
Furthermore, theoretical models can provide deep insights into the charge shift phenomena that occur upon photoexcitation. In its neutral form, this compound is a classic "push-pull" system, where the hydroxyl group acts as an electron donor and the nitro group as an electron acceptor. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor side of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the acceptor side. This results in a significant intramolecular charge transfer, leading to an excited state with a much larger dipole moment than the ground state.
Theoretical calculations can quantify this charge redistribution by analyzing the molecular orbitals and electron density distributions in both the ground and excited states. The calculated changes in dipole moment upon excitation can be correlated with experimentally observed solvatochromic shifts.
However, specific theoretical studies focusing on the protonation effects and associated charge shift phenomena for this compound are not extensively documented in published research. Investigations into related push-pull stilbenes have demonstrated that protonation of the donor group can lead to a blue shift in the absorption and fluorescence spectra due to the reduced electron-donating ability. Conversely, deprotonation would be expected to enhance the donor strength, leading to a red shift. A comprehensive theoretical study on this compound would be invaluable for a precise understanding of these effects and for the rational design of pH-sensitive fluorescent probes and other functional materials based on this chromophore.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Effects on Biological Activity
The biological activity of 4-Hydroxy-4'-nitrostilbene is significantly influenced by its substituent groups, namely the hydroxyl (-OH) and nitro (-NO2) moieties. The presence and position of these groups on the stilbene (B7821643) backbone are critical determinants of the compound's biological effects.
The hydroxyl group at the 4-position is crucial for various biological activities, including antimicrobial and estrogenic effects. nih.gov In many stilbene derivatives, the hydroxyl group in the A-phenyl ring is considered essential for their estrogenic properties. nih.gov Furthermore, the 4-nitro group also contributes to the biological profile of the molecule. nih.gov
Studies on nitrostilbene derivatives, which are analogs of resveratrol (B1683913), have demonstrated that the structural manipulation of the aromatic rings can significantly alter their physicochemical properties and enhance their biological activity. mdpi.com For instance, the introduction of a nitro group can modulate the electronic and lipophilic properties of the molecule, potentially leading to improved biological outcomes. mdpi.com The strategic placement of substituents can therefore be a powerful tool in the optimization of the therapeutic potential of this compound.
Rational Design of Stilbene Derivatives for Enhanced Efficacy
The principles of rational drug design are actively applied to stilbene derivatives to enhance their therapeutic efficacy. This approach involves the targeted modification of the lead compound, this compound, to improve its pharmacological properties. The goal is to design new analogs with optimized structures that can overcome limitations such as poor bioavailability and rapid metabolism, which are common challenges with natural compounds like resveratrol. mdpi.com
The structural manipulation of the stilbene scaffold by adding different substituents to the two aromatic rings, while retaining key features like the 4'-phenol moiety, has been shown to alter the physicochemical properties and improve the biological activity of the resulting derivatives. mdpi.com For example, the introduction of a halogen atom, such as chlorine, into one of the aromatic rings can increase the lipophilicity of the compound. mdpi.com This increased lipophilicity may lead to a higher partitioning of the halogenated derivative into the lipophilic portions of cell membranes or the active sites of target proteins, potentially enhancing its biological effect. mdpi.com
This targeted approach allows for the systematic exploration of the chemical space around the this compound core, aiming to identify novel compounds with superior therapeutic profiles.
Stereochemistry and Geometric Isomerism in Biological and Photophysical Responses
The trans isomer of stilbene derivatives is generally more stable and is often the form that exhibits significant biological activity. For instance, trans-stilbene (B89595) can be metabolized by liver microsomal enzymes to form hydroxylated derivatives that exhibit estrogenic effects. nih.gov In contrast, cis-stilbenes are often not metabolically activated in the same manner and may not display similar proestrogenic effects. nih.gov This highlights the critical role of geometric configuration in determining the biological fate and activity of stilbene compounds.
From a photophysical perspective, the different isomers of nitrostilbene-containing compounds exhibit distinct absorption and emission properties. Theoretical calculations on a liquid crystal dimer incorporating a 4-nitrostilbene (B156276) unit have shown that the trans-trans, trans-cis, and cis-cis isomers have different predicted UV-Vis spectral properties. mtak.hu The conversion between these isomeric forms can be induced by light, a process that is fundamental to the photoswitchable nature of some stilbene derivatives. mtak.hu The photophysical behavior, including fluorescence, is also sensitive to the isomeric form and the surrounding environment. consensus.app
Computational Approaches to SAR Prediction and Lead Optimization
Computational methods are invaluable tools in the study of structure-activity relationships (SAR) and in the rational design and optimization of lead compounds like this compound. These in silico approaches can predict the biological activity of novel compounds, thereby reducing the need for extensive and costly experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.euresearchgate.net QSAR models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov These models help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential on the biological response. nih.gov
Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when it binds to a target receptor. nih.govnih.gov This technique allows researchers to visualize the interactions between the ligand and the active site of the protein, providing insights into the molecular basis of its biological activity. researchgate.net For instance, docking studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity. d-nb.info
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions over time. MD simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which is a measure of the binding affinity.
These computational approaches, often used in combination, play a crucial role in the lead optimization process by guiding the design of new this compound derivatives with enhanced efficacy and improved pharmacokinetic properties. nih.gov
Interactive Data Table: Research Findings on Stilbene Derivatives
| Compound/Derivative | Key Finding | Implication for this compound |
| Nitrostilbene derivatives of Resveratrol | Structural manipulation, including the addition of a nitro group, can improve anti-influenza virus activity. mdpi.com | Suggests that the nitro group in this compound is a key contributor to its biological activity and that further modifications could enhance its therapeutic potential. |
| Halogenated stilbene derivatives | Introduction of a chlorine atom increases lipophilicity and can lead to enhanced biological activity. mdpi.com | Provides a rationale for synthesizing halogenated derivatives of this compound to potentially improve its efficacy. |
| cis-Stilbenes | Generally not metabolically activated to the same extent as trans-stilbenes, leading to different biological effects. nih.gov | Highlights the importance of considering the geometric isomerism of this compound in biological studies, as the trans isomer is likely to be more active. |
| 4-Nitrostilbene-containing liquid crystal dimer | Theoretical calculations show distinct UV-Vis spectra for trans-trans, trans-cis, and cis-cis isomers. mtak.hu | Suggests that the geometric isomers of this compound will have different photophysical properties, which could be exploited in various applications. |
Advanced Applications and Functional Materials Development
Nonlinear Optical (NLO) Materials for Optoelectronic Applications
Organic molecules with a pronounced push-pull electronic structure, such as 4-Hydroxy-4'-nitrostilbene, are prime candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light, a phenomenon crucial for optoelectronic applications like frequency conversion and optical switching. The efficiency of this process at the molecular level is quantified by the first hyperpolarizability (β).
The core mechanism involves the interaction of photons with the nonlinear material, leading to the generation of new photons with multiples of the initial energy and frequency. Specifically, second-harmonic generation (SHG), or frequency doubling, is a key NLO process where two photons of the same frequency are combined to create a new photon with twice the frequency (and half the wavelength). wikipedia.orgwikipedia.org This is particularly valuable in laser technology, for instance, to produce green laser light (532 nm) from an infrared source (1064 nm). wikipedia.org
For a material to exhibit second-order NLO effects like SHG, it must be non-centrosymmetric, meaning it lacks a center of inversion symmetry. wikipedia.org Derivatives of this compound, particularly those designed to crystallize in non-centrosymmetric space groups, have demonstrated potential for NLO applications. Research on a similar compound, 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene, has shown that it can be coated onto glass substrates to create a non-centrosymmetric material capable of SHG, converting light from 1.06 µm to 0.53 µm. rsc.org The strong electron-donating and -accepting groups in these stilbene (B7821643) derivatives create a large change in dipole moment upon excitation, which is a key factor for a high hyperpolarizability value.
Table 1: Key Concepts in Nonlinear Optics
| Term | Description | Relevance to this compound |
|---|---|---|
| Nonlinear Optics (NLO) | The study of how intense light interacts with matter to produce new optical phenomena. | The compound's molecular structure is well-suited for NLO applications. |
| Push-Pull System | A molecule with an electron-donating group and an electron-withdrawing group linked by a conjugated system. | The hydroxyl (-OH) donor and nitro (-NO2) acceptor groups create this effect. |
| Second-Harmonic Generation (SHG) | An NLO process where two photons are combined to generate one photon with twice the frequency. wikipedia.org | A primary application for which this class of stilbenes is investigated. |
| Hyperpolarizability (β) | A measure of a molecule's ability to exhibit second-order NLO effects. | The push-pull nature leads to a potentially high β value. |
| Non-centrosymmetric | A structural property where a material lacks a center of inversion symmetry, a requirement for SHG. wikipedia.org | Molecular engineering aims to produce crystals of stilbene derivatives with this property. |
Fluorescent Probes and Sensors in Imaging and Detection
The fluorescence of stilbene derivatives is highly sensitive to the surrounding environment, a property known as solvatochromism. This makes them excellent candidates for use as fluorescent probes and sensors to detect and visualize various chemical and biological targets.
Applications in Fluorescence Microscopy and Imaging Studies
Fluorescence microscopy is a powerful tool for visualizing materials and biological structures with high resolution and sensitivity. nih.gov Probes based on the stilbene scaffold are valuable in this field due to their responsive emission spectra. A closely related compound, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), has been successfully used for the detection and analysis of microplastics. nih.govnih.gov
In this application, DANS absorbs into various types of polymers that constitute microplastics. Because the fluorescence emission of DANS is sensitive to the polarity of its microenvironment, the stained microplastics glow with a specific color when illuminated with UV light. nih.govnih.gov The emission spectrum shifts, allowing for the straightforward identification of different polymer types. This technique is adaptable to various imaging strategies, from simple epifluorescence microscopy to advanced confocal microscopy, enabling detailed analysis and quantification of these environmental pollutants. nih.govnih.gov This principle highlights the potential of this compound, with its similar push-pull characteristics, for analogous imaging applications.
Stilbene-Based Sensors for Chemical and Biological Analytes
The stilbene framework can be chemically modified to create sensors for a wide range of analytes. By incorporating a specific recognition unit (an ionophore) into the stilbene structure (the fluorophore), a sensor can be designed to interact selectively with a target analyte, causing a detectable change in its fluorescence. nih.gov
Examples of such stilbene-based sensors include:
Metal Ion Detection : A stilbene derivative modified with a di-2-picolylamine (dpa) group has been synthesized to act as a selective sensor for copper ions (Cu²⁺ and Cu⁺). Binding of copper ions to the dpa recognition site leads to significant quenching of the stilbene's fluorescence, enabling sensitive detection. nih.gov
Anion Detection : A stilbene-based chemosensor was designed for the selective turn-off fluorescence detection of cyanide ions (CN⁻). The mechanism involves the cyanide ion attacking a double bond in the molecule, which disrupts the intramolecular charge transfer process and quenches the fluorescence. nih.gov
Biological Molecule Sensing : Stilbene compounds have been coupled with aptamers (short single-stranded DNA or RNA molecules that bind to specific targets) to create biosensors. In one example, a sensor for thrombin was developed where the binding of the thrombin protein to the aptamer alters the microenvironment of the attached stilbene molecule. This change affects the stilbene's rate of fluorescence decay upon UV irradiation, allowing for the kinetic-based detection of thrombin. mdpi.com
Nerve Agent Detection : The stilbene derivative 3,4-dihydroxy-4′-aminostilbene (DHAS) has been synthesized and investigated for the detection of organophosphorus nerve agent simulants. The interaction with the analyte causes a measurable change in the fluorescence spectrum. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Emitting Color Tuners
Organic light-emitting diodes (OLEDs) are solid-state devices that convert electricity into light using thin films of organic materials. A typical OLED consists of several layers, including hole transport, electron transport, and an emissive layer, all sandwiched between two electrodes. tue.nl The color of the light emitted is determined by the organic molecules used in the emissive layer.
Push-pull molecules like this compound are of interest for OLED applications due to their strong fluorescence and charge-transfer properties. While not yet widely commercialized for this purpose, their characteristics are relevant to the development of new emitter materials. Stilbene-based chromophores have been shown to act as single-component white light emitters. nih.gov In certain designs, these molecules exhibit different colors in their neutral and protonated forms. For example, a stilbene derivative might emit yellow or green light in its neutral state, but shift to blue emission upon protonation. By controlling the chemical environment (such as pH), it is possible to have both forms present simultaneously, resulting in the emission of white light. nih.gov This pH-responsive fluorescence demonstrates the potential for stilbenes to be used as emitting color tuners in advanced lighting and display technologies.
Interaction Studies with Surfaces and Environmental Implications
Understanding how molecules like this compound interact with surfaces is crucial for applications where the molecule is immobilized, such as on a sensor substrate, and for assessing its environmental behavior.
Adsorption Properties on Amorphous Silica (B1680970) Glass
The adsorption of push-pull stilbenes onto surfaces like amorphous silica glass (a common material for substrates) has been studied in detail using computational methods. Research on the closely related 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) provides significant insight into the governing interactions. nih.govacs.org
The primary forces driving the adsorption of these molecules onto silica are hydrogen bonds. The nitro group (-NO2) of the stilbene can form strong O–H···O hydrogen bonds with the hydroxyl groups (-OH) present on the silica surface. nih.govacs.org These interactions are highly stabilizing, with an estimated energy gain of around 0.5 eV (or 12 kcal/mol) per bond. nih.gov
In addition to direct hydrogen bonding, other interactions play a critical role:
O–H···π interactions : The hydroxyl groups on the silica surface can interact with the electron-rich aromatic rings and the central double bond of the stilbene molecule. nih.gov
These combined interactions cause the stilbene molecule to favor a parallel or "flat-on" orientation relative to the surface, maximizing the contact area. nih.gov This adsorption can influence the molecule's electronic properties; for instance, hydrogen bonding to the nitro group can enhance the push-pull character and cause a redshift in the molecule's absorption spectrum. researchgate.net
Table 2: Dominant Interactions in the Adsorption of a Push-Pull Stilbene (DANS) on Amorphous Silica Glass
| Interaction Type | Description | Estimated Energy Contribution |
|---|---|---|
| O–H···O Hydrogen Bond | Between the stilbene's nitro group and surface hydroxyl groups. nih.gov | Strong (~0.5 eV per bond) nih.gov |
| O–H···π Interaction | Between surface hydroxyl groups and the stilbene's aromatic rings/double bond. nih.gov | Critical for adsorption |
| C–H···O Interaction | Weak bonds between stilbene's C-H and surface oxygen atoms. nih.gov | Minor contribution |
Role of Hydrogen Bonding and π-Stacking Interactions
Hydrogen bonds are strong, directional intermolecular interactions that occur when a hydrogen atom is shared between two electronegative atoms. In the case of this compound, the hydroxyl (-OH) group and the nitro (-NO₂) group provide classic sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. It is hypothesized that these interactions would be a dominant force in the crystal packing of this molecule, potentially forming chains or more complex networks of interconnected molecules.
π-stacking interactions are weaker, non-covalent forces that occur between aromatic rings. The two phenyl rings of the stilbene backbone in this compound are expected to engage in π-stacking. The arrangement of these stacked rings—whether face-to-face, parallel-displaced, or T-shaped—would significantly influence the electronic overlap between adjacent molecules and, consequently, the material's properties. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group can polarize the π-system, which may further influence the nature and strength of these stacking interactions.
Detailed Research Findings
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or computational data detailing the hydrogen bonding and π-stacking interactions within the crystal structure of this compound. Therefore, it is not possible to present detailed research findings, such as bond lengths, angles, interaction energies, or specific packing motifs for this compound at present.
The following table outlines the types of data that would be necessary for a complete analysis, which would typically be obtained from single-crystal X-ray diffraction studies or density functional theory (DFT) calculations.
| Data Type | Description | Relevance to this compound |
| Hydrogen Bond Geometry | Distances (e.g., O-H···O) and angles defining the strength and directionality of hydrogen bonds. | Would elucidate the primary supramolecular synthons formed by the hydroxyl and nitro groups. |
| π-Stacking Parameters | Centroid-to-centroid distances, interplanar angles, and slip angles between adjacent aromatic rings. | Would characterize the geometry and extent of π-orbital overlap in the crystal lattice. |
| Interaction Energies | Calculated energies for both hydrogen bonding and π-stacking interactions. | Would quantify the relative contributions of these forces to the overall stability of the crystal structure. |
| Crystal Packing Diagrams | Visual representations of the three-dimensional arrangement of molecules in the unit cell. | Would illustrate the overall supramolecular architecture resulting from these intermolecular forces. |
Without access to a published crystal structure or a dedicated computational study for this compound, a detailed and scientifically accurate discussion of these specific interactions remains speculative. The scientific community awaits further research to elucidate the precise solid-state structure of this compound and to quantify the critical roles of hydrogen bonding and π-stacking in its molecular assembly.
Future Research Directions and Translational Perspectives
Development of Novel Stilbene-Based Therapeutic Agents
The stilbene (B7821643) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov While research on many stilbene derivatives like resveratrol (B1683913) is extensive, the therapeutic potential of 4-Hydroxy-4'-nitrostilbene and its analogues remains an open area for investigation. Future research is anticipated to focus on modifying this core structure to develop new therapeutic agents.
Key research avenues include:
Anticancer and Antiproliferative Agents: The stilbene structure is central to various anticancer compounds. nih.gov Future work could involve synthesizing derivatives of this compound to evaluate their efficacy as antimitotic or vascular disrupting agents, similar to combretastatin, another well-known stilbene. nih.gov
Antimicrobial and Antiviral Compounds: Researchers have successfully synthesized novel stilbene derivatives that exhibit antiviral properties, for instance, against coronaviruses. nih.gov The electronic properties conferred by the hydroxy and nitro groups on this compound could be systematically modified to explore its potential as a lead compound for new antibacterial or antiviral drugs.
Antioxidant and Anti-inflammatory Agents: The presence of a hydroxyl group is often linked to antioxidant and anti-inflammatory activity in stilbenoids. nih.govresearchgate.net Studies could be designed to investigate the antioxidant potential of this compound and its derivatives, focusing on their ability to scavenge free radicals and modulate inflammatory pathways. researchgate.net
The development process would involve creating a library of related compounds by altering the substitution patterns on the aromatic rings and evaluating their biological activities through in vitro and in vivo screening models.
Exploration of Advanced Materials for Optoelectronics and Sensing
The push-pull electronic structure of this compound makes it an inherently interesting candidate for applications in materials science, particularly in optoelectronics. This molecular design is analogous to other stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), which has been studied for its applications in nonlinear optics (NLO) and as an emitting color tuner in organic light-emitting diodes (OLEDs). nih.gov
Future research is expected to explore the following areas:
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer from the hydroxyl donor to the nitro acceptor across the conjugated bridge suggests that this compound could exhibit strong second-order NLO properties. Future studies will likely involve characterizing these properties and incorporating the molecule into polymer matrices to create materials for applications like electro-optical modulators. nih.gov
Organic Light-Emitting Diodes (OLEDs): Push-pull chromophores are valuable in OLED technology. nih.gov Research could focus on synthesizing polymers or small molecules incorporating the this compound moiety for use as emitters or dopants in the emissive layer of OLED devices, potentially tuning the color and efficiency of the light output.
Chemical Sensors: The fluorescence properties of stilbene derivatives can be sensitive to their local environment. This sensitivity can be exploited to develop fluorescent chemical sensors. Research could be directed toward investigating how the fluorescence of this compound changes in the presence of specific analytes, which could lead to the development of new sensing platforms.
The table below summarizes the key properties of a related push-pull stilbene, DANS, which serves as a model for the potential exploration of this compound in optoelectronic applications.
| Property | Value / Observation for DANS | Potential Relevance for this compound |
| Electronic Structure | "Push-pull" with dimethylamino (donor) and nitro (acceptor) groups. nih.gov | Similar "push-pull" structure with hydroxyl (donor) and nitro (acceptor) groups. |
| Application Area | Nonlinear optics, second-harmonic generation, OLEDs. nih.gov | A strong candidate for similar applications in NLO and OLEDs. |
| Photophysical Behavior | Exhibits significant intramolecular charge transfer upon excitation. nih.gov | Expected to show similar charge-transfer characteristics. |
| Fluorescence Quantum Yield | Highly solvent-dependent, ranging from 0.002 to 0.7. | Environmental sensitivity suggests potential for use in chemical sensors. |
Integration of Multidisciplinary Approaches in Stilbene Research
To fully unlock the potential of this compound, future research must integrate expertise from multiple scientific disciplines. A collaborative approach is essential for translating fundamental chemical properties into practical applications.
Key integrated strategies include:
Computational and Theoretical Chemistry: Advanced computational methods, such as density functional theory (DFT), can be used to predict the electronic, optical, and biological properties of this compound and its designed derivatives. acs.org This in silico screening can guide synthetic efforts, saving time and resources by prioritizing compounds with the most promising characteristics for either therapeutic or material science applications. acs.org
Synthetic and Medicinal Chemistry: Organic chemists will be crucial for developing efficient and scalable synthetic routes to this compound and its analogues. nih.gov This includes creating libraries of derivatives with varied functional groups to establish structure-activity relationships (SAR) for biological targets or structure-property relationships for material applications.
Photophysics and Materials Science: A deep understanding of the molecule's interaction with light is fundamental for its use in optoelectronics. This involves detailed photophysical studies to characterize its absorption, emission, and excited-state dynamics, which are critical for designing efficient OLEDs, NLO materials, and sensors. nih.gov
Pharmacology and Molecular Biology: For therapeutic development, collaboration with biologists and pharmacologists is necessary to perform robust in vitro and in vivo testing. This includes identifying molecular targets, elucidating mechanisms of action, and assessing the compound's efficacy and pharmacological profile.
By combining these diverse fields, researchers can create a synergistic workflow, moving from theoretical prediction and chemical synthesis to rigorous testing and eventual application, thereby accelerating the discovery and development process for new technologies based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-4'-nitrostilbene, and how can trans-isomer purity be ensured?
- Methodological Answer : Synthesis typically involves aldol condensation or Wittig reactions. For trans-isomer selectivity, dehydration of intermediates using dimethyl sulfoxide (DMSO) under reflux achieves >95% trans-configuration purity, as demonstrated in stilbene derivative syntheses . Characterization via FTIR, UV-Vis, and ¹H NMR is critical to confirm structural integrity and isomer ratios .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles). Avoid skin contact due to potential acute toxicity (LD50: oral rat >2000 mg/kg) . Store in airtight containers at 2–8°C to prevent degradation and minimize exposure to light .
Q. How can fluorescence properties of this compound be characterized, and what solvents are optimal for such studies?
- Methodological Answer : Fluorescence emission maxima and quantum yields should be measured using UV-Vis and fluorescence spectrometers. Solvent polarity significantly impacts Stokes shifts; polar aprotic solvents (e.g., DMSO) enhance intramolecular charge transfer (ICT) due to the nitro and hydroxyl groups .
Advanced Research Questions
Q. What mechanisms explain the unidirectional crystal growth of this compound derivatives, and how do polar arrangements affect nonlinear optical (NLO) properties?
- Methodological Answer : Unidirectional growth in crystals like MMONS (structurally analogous) arises from dipole-dipole interactions and molecular recognition at crystal interfaces. Polar stacking enhances second-harmonic generation (SHG) efficiency, which can be quantified via Kurtz-Perry powder measurements .
Q. How can conflicting data on photostability and degradation pathways of this compound be resolved?
- Methodological Answer : Perform accelerated aging studies under controlled UV exposure and humidity. Use HPLC-MS to identify degradation byproducts (e.g., nitroso or quinone derivatives). Cross-validate results with computational models (DFT) to predict bond dissociation energies and reactive intermediates .
Q. What strategies optimize the incorporation of this compound into polymer matrices for luminescent materials?
Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the ICT and fluorescence quenching of this compound?
- Methodological Answer : Compare fluorescence lifetimes (time-resolved spectroscopy) of derivatives with varying substituents. The nitro group enhances ICT but may cause concentration-dependent quenching via aggregation. Solvent dielectric constant and protonation states (pH titration) further modulate emission .
Q. What FAIR-compliant practices are recommended for managing spectroscopic and crystallographic data for this compound?
- Methodological Answer : Use platforms like Chemotion ELN for data storage and nmrXiv for sharing NMR datasets. Annotate metadata with IUPAC nomenclature and experimental conditions (e.g., solvent, temperature) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
